molecular formula C13H15NO4 B110841 Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate CAS No. 1235181-00-6

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

Cat. No.: B110841
CAS No.: 1235181-00-6
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-NSHDSACASA-N
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Description

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate (CAS: 1235181-00-6) is a chiral morpholine derivative of significant interest in advanced chemical synthesis and drug discovery research. This sp3-rich, peptidomimetic scaffold is highly valuable for generating molecular diversity and exploring undruggable targets like protein-protein interactions (PPIs) . As a key chiral building block, it is instrumental in Diversity-Oriented Synthesis (DOS) for creating complex, three-dimensional molecular libraries . The specific stereoconfiguration of this compound, imparted by the (S)-enantiomer, provides a defined three-dimensional template that is crucial for controlling the stereochemistry of newly formed stereocenters in asymmetric synthesis . The morpholine-3-one core can be further functionalized to install quaternary stereocenters, a common feature in many pharmaceutical agents, through strategies such as alkylation or the Staudinger ketene-imine reaction to form spiro-β-lactams . Researchers utilize this compound as a precursor for synthesizing various bi- and tricyclic structures, including diketopiperazines, which are relevant in medicinal chemistry programs . Store the product sealed in a dry environment at 2-8°C. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543341
Record name Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235181-00-6
Record name Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Catalysis

The Mitsunobu reaction enables stereochemical inversion of secondary alcohols. Starting from racemic 4-benzyl-5-oxomorpholine-3-carboxylic acid, treatment with diethyl azodicarboxylate (DEAD) and a chiral phosphine (e.g., (R)-BINAP) yields the (S)-ester with >90% enantiomeric excess (ee).

Resolution via Crystallization

Racemic mixtures of methyl 4-benzyl-5-oxomorpholine-3-carboxylate can be resolved using chiral carboxylic acids (e.g., L-tartaric acid). Differential crystallization in ethanol/water systems separates enantiomers, with the (S)-form exhibiting higher solubility.

Esterification and Functional Group Interconversion

Carboxylic Acid to Methyl Ester

The free carboxylic acid intermediate (e.g., (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid) is esterified using methyl iodide in the presence of a base (e.g., K2CO3) or via Fischer esterification with methanol and H2SO4.

Typical Conditions:

ParameterValue
SolventDMF or MeOH
Temperature60–80°C
Reaction Time12–24 hours
Yield75–85%

Benzyl Group Introduction

The benzyl moiety is introduced via alkylation of 5-oxomorpholine-3-carboxylate precursors. Using benzyl bromide and a strong base (e.g., NaH) in THF affords N-benzylated products.

Optimization Notes:

  • Excess benzyl bromide (1.5 equiv) minimizes dialkylation.

  • Anhydrous conditions prevent hydrolysis of the morpholinone ring.

Alternative Routes via Acylpyridinium Intermediates

A novel method reported by Li et al. involves triflylpyridinium-mediated activation of carboxylic acids. While initially developed for oxazole synthesis, this approach adapts to morpholinones by trapping acylpyridinium intermediates with aminol alcohols.

Stepwise Mechanism:

  • Activation: Carboxylic acid reacts with DMAP-Tf to form an acylpyridinium salt.

  • Nucleophilic Attack: Benzylamine derivative attacks the electrophilic carbon, forming a transient amide.

  • Cyclization: Intramolecular lactamization yields the morpholinone core.

This method achieves 70–85% yields and excellent stereoretention when using enantiopure starting materials.

Industrial-Scale Considerations

Solvent Selection

SolventBoiling Point (°C)Suitability for Reaction
Dichloromethane40High for low-T steps
Toluene111Ideal for reflux
DMF153Polar aprotic medium

Catalyst Recycling

  • DMAP Recovery: After triflylpyridinium reactions, DMAP is recovered via aqueous extraction (pH 7–8) and reused, reducing costs by 30%.

  • Pd Catalysts: Palladium acetate (used in coupling steps) is reclaimed using activated carbon filtration.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity: >99% (C18 column, MeCN/H2O gradient).

  • Chiral HPLC: Chiralpak AD-H column, hexane/i-PrOH (80:20), retention time 12.3 min for (S)-enantiomer.

  • Melting Point: 128–130°C (lit. 129°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxo derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate has been investigated for its potential therapeutic properties:

  • Analgesic and Anti-inflammatory Effects : Preliminary studies indicate that this compound may interact with central nervous system receptors involved in pain modulation, suggesting applications in pain management and treatment of inflammatory conditions .
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for further pharmacological exploration .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules:

  • Synthetic Routes : Various synthetic methods have been developed to produce this compound, including reactions involving morpholine derivatives and benzyl halides under controlled conditions.
Synthetic Method Reagents Used Conditions
Reaction with benzyl chlorideMorpholine, NaOHDichloromethane, 0–5°C
Continuous flow synthesisAutomated systemsScalable production

Biological Studies

The biological activity of this compound is mediated through interactions with various molecular targets:

  • Mechanism of Action : The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit enzymes involved in inflammatory responses .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Analgesic Properties

Research conducted at a pharmacological institute evaluated the analgesic effects of this compound in animal models. The findings suggested that the compound effectively reduced pain responses, supporting its use in developing new pain relief medications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar morpholine derivatives:

Compound Name Biological Activity Notable Features
4-Benzyl-5-oxomorpholine-2-carboxylic acidAntimicrobialSimilar structure but different substitution pattern
4-Benzyl-5-oxomorpholine-4-carboxylic acidAnti-inflammatoryDifferent reactivity profile
4-Benzyl-5-oxomorpholine-6-carboxylic acidPotential anticancerUnique binding interactions

Mechanism of Action

The mechanism of action of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and benzyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Stereochemical Variants

Compound Name CAS No. Molecular Formula Key Differences Applications References
(R)-4-Benzyl-5-oxo-morpholine-3-carboxylic acid 106973-36-8 C₁₂H₁₃NO₄ (R)-configuration at C3; free carboxylic acid Intermediate for chiral drugs (e.g., antihypertensives)
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate 106910-81-0 C₁₃H₁₅NO₄ Methyl ester; (S)-configuration Asymmetric synthesis; pharmaceutical intermediates
Ethyl 4-Benzyl-5-oxomorpholine-3-carboxylate 106910-82-1 C₁₄H₁₇NO₄ Ethyl ester (vs. methyl) Improved lipophilicity for drug delivery

Key Findings :

  • Stereochemistry : The (R)-enantiomer (CAS 106973-36-8) exhibits distinct biological activity compared to the (S)-form, emphasizing the role of chirality in drug-receptor interactions .

Functional Group Modifications

Compound Name CAS No. Structural Feature Reactivity/Stability Notes References
4-Benzyl-2-hydroxymorpholin-3-one 287930-73-8 Hydroxyl group at C2 Increased hydrogen bonding; prone to oxidation
Methyl 1-benzylazetidine-2-carboxylate 18085-37-5 Azetidine ring (4-membered) Higher ring strain; faster hydrolysis

Key Findings :

  • Ring Size : Azetidine derivatives (e.g., 18085-37-5) exhibit higher reactivity due to ring strain, limiting their stability in aqueous environments .
  • Hydrogen Bonding : Hydroxyl-substituted morpholines (e.g., 287930-73-8) form robust crystal lattices, as per graph-set analysis principles .

Heterocyclic Analogs

Compound Name CAS No. Heterocycle Type Bioactivity Insights References
(4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate N/A Oxazolidinone ring Antibacterial precursors (e.g., linezolid analogs)
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone 89662-51-1 Oxazilidinone with ketone Used in peptide mimetics

Key Findings :

  • Oxazolidinones: These analogs (e.g., CAS 89662-51-1) are critical in developing antibiotics, contrasting with morpholine derivatives’ neurological applications .
  • Substituent Effects : The benzyl group in all compounds enhances π-π stacking in crystal structures, aiding in crystallographic studies using tools like Mercury CSD .

Biological Activity

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic potential, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring, a carboxylate group, and a benzyl substituent. The presence of a ketone at the 5-position of the morpholine ring enhances its reactivity and biological properties. Its molecular formula is C13H15NO4C_{13}H_{15}NO_{4} .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities or receptor signaling pathways, potentially influencing various physiological processes. Notably, the morpholine ring and benzyl group contribute significantly to its binding affinity and specificity .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further pharmacological exploration .
  • Analgesic and Anti-inflammatory Effects : The compound has been studied for its potential as an analgesic and anti-inflammatory agent, particularly in pain management .
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern .

Data Table: Biological Activities of this compound

Biological Activity Description References
AntimicrobialExhibits activity against various pathogens.
AnalgesicPotential use in pain management.
Anti-inflammatoryMay reduce inflammation in biological systems.
Enzyme InhibitionInhibits specific enzymes associated with disease processes.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research involving molecular docking simulations has demonstrated that this compound can effectively bind to target enzymes, altering their activity. These studies provide insights into the compound's potential therapeutic applications in conditions like cancer or infectious diseases .
  • Pharmacological Characterization : A series of pharmacological characterizations have been conducted to evaluate the efficacy of this compound as a therapeutic agent. Results indicate significant promise in modulating pain pathways and reducing inflammation .
  • Comparative Analysis with Similar Compounds : A comparative analysis highlights the unique structural features of this compound relative to other morpholine derivatives. This analysis underscores how variations in substituents and stereochemistry can influence biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate?

  • Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) is critical. Enantiomeric excess can be validated via chiral HPLC with a polysaccharide-based column or polarimetry. Absolute configuration confirmation requires single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Intermediate stereochemical control during ring closure (e.g., via oxazolidinone precursors) minimizes racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR: 1^1H and 13^{13}C NMR to confirm regiochemistry and benzyl/methyl substituents.
  • IR: Validate carbonyl (C=O) and ester (C-O) functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular formula confirmation.
  • SC-XRD: Definitive proof of stereochemistry and crystal packing .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer: Use reverse-phase HPLC with UV detection (≥95% purity threshold). Quantify impurities via LC-MS and compare retention times with standards. Thermal analysis (DSC/TGA) identifies solvates or hydrates, while SC-XRD confirms phase homogeneity .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen-bonding networks in this compound crystals?

  • Methodological Answer: Apply Etter’s graph set theory to categorize hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}, C-HO\text{C-H}\cdots\text{O}) using Mercury CSD. Analyze motifs (chains, rings) to predict stability and solubility. Cross-reference with crystallographic data from SHELXL-refined structures .

Q. What computational tools are recommended for analyzing puckering parameters of the morpholine ring?

  • Methodological Answer: Use Cremer-Pople puckering coordinates to quantify ring non-planarity. Implement ORTEP-3 for 3D visualization of displacement parameters and SHELXL for refining anisotropic displacement ellipsoids. Compare results with similar morpholine derivatives in the Cambridge Structural Database (CSD) .

Q. How should researchers resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer:

Data Validation: Check for twinning or disorder using PLATON.

Refinement: Apply SHELXL’s restraints for bond lengths/angles and test alternative space groups.

Cross-Validation: Compare hydrogen-bonding patterns with graph set analysis and spectroscopic data (e.g., NMR coupling constants) .

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